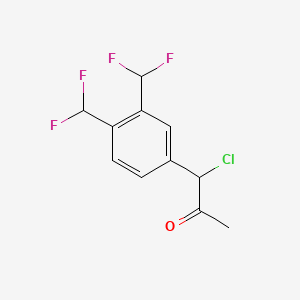

1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one (CAS: 1803742-29-1) is a fluorinated aromatic ketone characterized by a chloropropan-2-one backbone substituted at the 3,4-positions of the phenyl ring with difluoromethyl (-CF₂H) groups. Its molecular formula is C₁₁H₉ClF₄O, with a molecular weight of 268.45 g/mol.

Preparation Methods

The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone group. The synthetic routes may include:

Step 1: Introduction of difluoromethyl groups via radical trifluoromethylation reactions.

Step 2: Formation of the chloropropanone moiety through chlorination reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in halogen type (Cl vs. Br), substituent positions (3,4 vs. 3,5), and functional groups (difluoromethyl vs. trifluoromethylthio, methylsulfanyl, etc.). These modifications significantly impact physicochemical properties and reactivity:

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one | 1803742-29-1 | 3,4-di(CF₂H), 1-Cl | C₁₁H₉ClF₄O | 268.45 | - | - |

| 1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one | 1806573-87-4 | 3,4-di(CF₂H), 2-Br | C₁₁H₉BrF₄O | 313.05 | - | - |

| 1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one | 1803746-61-3 | 3,5-di(SCF₃), 1-Cl | C₁₁H₇ClF₆OS₂ | 368.75 | - | - |

| 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one | 1804169-70-7 | 2-CF₂H, 4-BrCH₂ | C₁₁H₁₀BrClF₂O | 311.55 | 1.516 (predicted) | 335.8 (predicted) |

| 1-[3,4-Bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one | 1804199-51-6 | 3,4-di(OCF₃), 1-Cl | C₁₁H₇ClF₆O₃ | 348.62 | - | - |

Key Observations :

- Halogen Substitution : Bromine analogs (e.g., 1806573-87-4) exhibit higher molecular weights (~313 g/mol) compared to chlorine derivatives (~268 g/mol), which may reduce volatility and increase density .

- Functional Group Effects : Trifluoromethylthio (-SCF₃) groups (CAS: 1803746-61-3) enhance molecular weight (368.75 g/mol) and lipophilicity compared to difluoromethyl (-CF₂H) groups .

- Positional Isomerism: 3,4-substitution (target compound) vs.

Biological Activity

1-(3,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique structural attributes, including a chloropropanone moiety and difluoromethyl substituents on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research.

- Molecular Formula: C11H9ClF4O

- Molecular Weight: 268.64 g/mol

- CAS Number: 1803742-29-1

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Electrophilic Interactions: The chloropropanone moiety acts as an electrophile, enabling the compound to interact with nucleophilic sites in biological molecules.

- Hydrophobic Interactions: The difluoromethyl groups enhance lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| HCT-116 | 12.34 | Cell cycle arrest at G1 phase |

| A549 | 18.45 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it possesses both antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, the efficacy of this compound was tested against MCF-7 breast cancer cells. The results showed that treatment with the compound led to a significant increase in apoptosis markers, including elevated levels of caspase-3 and p53 expression. Flow cytometry analysis confirmed that treated cells exhibited a marked increase in G1 phase arrest, indicating potential for further development as an anticancer therapeutic.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against various pathogens. The study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The researchers concluded that modifications to the existing structure could enhance potency and broaden the spectrum of activity.

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[3,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c1-5(17)9(12)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4,9-11H,1H3 |

InChI Key |

YUIZSEKXMXQVNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)C(F)F)C(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.